molecular formula C7H7BrFNO B2490195 4-Bromo-2-fluoro-5-methoxyaniline CAS No. 108310-38-9

4-Bromo-2-fluoro-5-methoxyaniline

Cat. No.: B2490195
CAS No.: 108310-38-9
M. Wt: 220.041
InChI Key: JGQVADKRUVUCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methoxyaniline typically involves the halogenation and subsequent substitution reactions on aniline derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring, followed by bromination and methoxylation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, nitration, and reduction steps, followed by purification through recrystallization or chromatography .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-5-methoxyaniline is utilized as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, facilitating the creation of pharmaceuticals and agrochemicals. It has been employed in synthesizing heterocycles such as pyrimidines and triazoles, which are crucial in drug development.

Medicinal Chemistry

The compound's biological activity has been studied extensively, particularly its interactions with enzymes and receptors. Research indicates that it may serve as a probe in biochemical assays due to its ability to bind selectively to specific molecular targets. The electron-withdrawing nature of the bromine and fluorine substituents enhances its reactivity, potentially leading to compounds with significant therapeutic effects .

Materials Science

In materials science, this compound is investigated for its potential applications in creating advanced materials with specific properties. Its ability to form hydrogen bonds and self-assemble has led to explorations in developing new polymers and nanomaterials that exhibit desirable mechanical and thermal properties.

Dyes and Pigments

The compound is also used in the production of dyes and pigments due to its vibrant color properties imparted by the halogen substituents. Its chemical structure allows for modifications that enhance color stability and lightfastness, making it suitable for various industrial applications .

Laboratory Reagent

As a laboratory reagent, this compound is employed in various synthetic processes, serving as an intermediate for producing other chemical compounds. Its availability in high purity makes it a preferred choice for researchers .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing novel pyrimidine derivatives. The reaction involved nucleophilic substitution followed by cyclization, resulting in compounds with enhanced biological activity against specific cancer cell lines. The unique arrangement of substituents was found to significantly influence the anticancer properties of the resulting heterocycles.

Case Study 2: Material Properties

Research into the self-assembly behavior of this compound revealed its potential use in creating smart materials that respond to environmental stimuli. By modifying polymer matrices with this compound, researchers achieved materials that exhibited changes in mechanical properties upon exposure to heat or light, paving the way for applications in sensors and actuators.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, through binding and modulation of their activity. The presence of electron-withdrawing groups (bromine and fluorine) and the methoxy group can influence the compound’s reactivity and binding affinity . These interactions can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-methoxyaniline is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

4-Bromo-2-fluoro-5-methoxyaniline is an organic compound that has garnered attention in scientific research due to its unique structural characteristics and biological activity. This article delves into its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7_7H7_7BrFNO, with a molecular weight of 220.04 g/mol. The compound features a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a methoxy group (-OCH₃) at position 5. This arrangement influences its reactivity and biological properties.

Property Value
Molecular FormulaC7_7H7_7BrFNO
Molecular Weight220.04 g/mol
Halogen SubstituentsBr (at C4), F (at C2)
Functional GroupMethoxy (-OCH₃)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity, influencing its binding affinity to biological targets. This interaction can modulate enzyme activity, making it a valuable tool in biochemical assays and enzyme studies.

Enzyme Interaction Studies

Research indicates that this compound acts as a biochemical probe to study various enzyme activities. Its unique structural features allow it to inhibit or activate specific enzymes, which can be crucial for exploring metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory effects on certain enzymes involved in metabolic processes.

Antiparasitic Activity

In recent investigations, the compound has been evaluated for its antiparasitic properties, particularly against malaria-causing parasites. Modifications in the chemical structure have been shown to enhance aqueous solubility and metabolic stability, which are critical factors for effective antiparasitic therapy. For example, analogs that incorporate polar functionalities have demonstrated improved activity against Plasmodium falciparum by targeting PfATP4, a crucial enzyme in the parasite's lifecycle .

Case Studies

  • Antimalarial Efficacy : A study focused on optimizing the dihydroquinazolinone scaffold found that modifications similar to those in this compound led to enhanced efficacy against malaria in mouse models. The optimized compounds showed significant reductions in parasitemia, indicating potential for further development as antimalarial agents .
  • Enzyme Inhibition : Another investigation highlighted the use of this compound as a probe for studying enzyme interactions. It was found to selectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential utility in drug development and biochemical research.

Properties

IUPAC Name

4-bromo-2-fluoro-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQVADKRUVUCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 30.0 g (0.12 mole) of 4-bromo-2-fluoro-5-methoxynitrobenzene in 200 mL of acetic acid was added 40 mL of water, followed by the portionwise addition of 30.0 g (0.54 mole) of iron filings during a 2.5 hour period. Upon complete addition, the reaction mixture was stirred at 25°-35° C. for one hour. Diethyl ether, 200 mL, was added, and the reaction mixture was filtered through a pad of diatomaceous earth. The filtrate was washed with 200 mL of water. The organic layer was separated and neutralized with solid sodium bicarbonate. The mixture was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give a residual solid. The solid was recrystallized from petroleum ether to give 23.5 g of 4-bromo-2-fluoro-5-methoxyaniline; m.p. 60°-62° C.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.